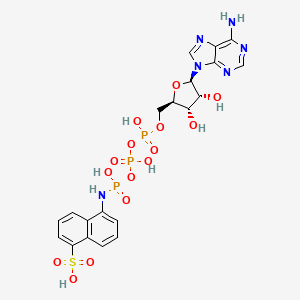

ATP-Ans

Description

Contextualization within Nucleotide Analog Design and Application in Mechanistic Enzymology

Nucleotide analogs are indispensable in mechanistic enzymology and structural biology for probing the intricate details of ATP-dependent reactions quora.com. The design of these analogs involves strategic chemical modifications to the adenine (B156593) base, ribose sugar, or the triphosphate chain of ATP quora.comsavemyexams.com. These modifications are engineered to achieve specific experimental advantages, such as resistance to hydrolysis, altered binding affinities, or the incorporation of reporter groups like fluorophores quora.com.

For instance, some analogs are designed to be non-hydrolysable (e.g., AMP-PNP, AMP-PCP, ATPγS) to trap enzymes in a pre-hydrolysis state, allowing for structural characterization of enzyme-substrate complexes by techniques like X-ray crystallography or cryo-electron microscopy quora.com. Others are modified to mimic transition states (e.g., ADP·AlFx) or post-hydrolysis states (ADP·Pi) quora.com. By subtly altering ATP's properties, researchers can dissect individual steps of an enzymatic reaction cycle, understand conformational changes, and identify key residues involved in ATP binding and catalysis quora.comsavemyexams.com. The ability to create such "snapshots" of an enzyme's interaction with its nucleotide substrate provides fundamental insights into enzyme mechanism and allosteric regulation wikipedia.org.

Rationale for Utilizing ATP-Ans as a Fluorescent Probe for ATP-Dependent Processes

The rationale for utilizing fluorescent ATP analogs as probes for ATP-dependent processes is rooted in their ability to provide real-time, high-resolution information about ATP binding, hydrolysis, and dissociation within biological systems physio-pedia.comquora.combiorxiv.orgunimelb.edu.auacs.orgnih.govnih.govrsc.orgnih.govnih.govmdpi.comchemrxiv.org. While the specific compound "this compound" is not identified, if such a probe existed, its utility would stem from the incorporation of a fluorescent moiety that exhibits changes in its emission properties upon binding to an ATP-binding protein or undergoing a chemical transformation.

Key advantages of fluorescent ATP probes include:

Real-time Monitoring: They allow continuous observation of dynamic processes, such as enzyme kinetics, conformational changes, and ATP consumption, in live cells or in vitro systems biorxiv.orgnih.gov.

High Sensitivity: Fluorescent signals can be detected at low concentrations, enabling the study of subtle cellular events nih.govmdpi.com.

Spatial Resolution: When combined with advanced microscopy techniques, fluorescent probes can reveal the spatiotemporal distribution of ATP and its interactions within different subcellular compartments or even individual protein complexes physio-pedia.combiorxiv.orgunimelb.edu.aunih.gov.

Environmental Sensitivity: Many fluorophores are sensitive to their microenvironment (e.g., polarity, presence of water, protein binding), leading to changes in fluorescence intensity, wavelength, or lifetime upon ATP binding or hydrolysis nih.govjenabioscience.comontosight.ai. This "turn-on" or "turn-off" mechanism provides a direct readout of the molecular event rsc.orgnih.gov.

For example, established fluorescent ATP analogs like TNP-ATP and εATP have been widely used. TNP-ATP (2'/3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate) is known for its high affinity and sensitivity, often used in competition assays to determine the binding properties of other nucleotides savemyexams.comnih.govguidetopharmacology.orgtocris.com. εATP (1,N6-etheno-ATP) is another fluorescent analog whose fluorescence properties change upon interaction with proteins, making it valuable for studying motor proteins, kinases, and other ATP-binding proteins jenabioscience.comnih.govcsic.esresearchgate.net. A hypothetical "this compound" would similarly leverage the unique optical properties of its "Ans" fluorophore to report on ATP-dependent interactions.

Historical Development and Evolution of this compound as a Research Tool

The development of ATP analogs, including fluorescent ones, has evolved significantly since the discovery of ATP itself in 1929 bris.ac.ukacs.org. Early biochemical studies relied on measuring ATP consumption or product formation indirectly. The advent of modified nucleotides marked a crucial step in directly probing ATP's interactions.

The introduction of fluorescent ATP analogs, such as TNP-ATP and εATP, in the mid to late 20th century revolutionized the study of ATP-dependent enzymes jenabioscience.com. These early probes allowed for the direct monitoring of ATP binding and hydrolysis through changes in fluorescence, providing unprecedented insights into reaction mechanisms and kinetics nih.govjenabioscience.com. Researchers could now conduct real-time kinetic studies, stopped-flow experiments, and equilibrium binding analyses with greater ease and precision jenabioscience.com.

Over time, the design of fluorescent ATP probes has become more sophisticated, incorporating various fluorophores (e.g., MANT, acridone-based dyes, tetraphenylethylene (B103901) derivatives) and design strategies (e.g., FRET-based sensors, environment-sensitive dyes, photoinduced electron transfer (PET) mechanisms) to improve sensitivity, selectivity, and targeting capabilities for specific cellular compartments nih.govrsc.orgnih.govmdpi.comjenabioscience.com. The continuous evolution of these tools reflects the ongoing need for more precise and versatile methods to understand the complex roles of ATP in biological systems. While a specific historical trajectory for "this compound" is not documented, its conceptual development would align with this broader progression of fluorescent ATP analog design and application.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66492-86-2 |

|---|---|

Molecular Formula |

C20H23N6O15P3S |

Molecular Weight |

712.4 g/mol |

IUPAC Name |

5-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H23N6O15P3S/c21-18-15-19(23-8-22-18)26(9-24-15)20-17(28)16(27)13(39-20)7-38-43(31,32)41-44(33,34)40-42(29,30)25-12-5-1-4-11-10(12)3-2-6-14(11)45(35,36)37/h1-6,8-9,13,16-17,20,27-28H,7H2,(H,31,32)(H,33,34)(H2,21,22,23)(H2,25,29,30)(H,35,36,37)/t13-,16-,17-,20-/m1/s1 |

InChI Key |

IVVJOUNYPZPCPK-AEVYOOLXSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Isomeric SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Synonyms |

adenosine triphosphate-1-aminonaphthalene-5-sulfonate ATP-1-aminonaphthalene-5-sulfonate ATP-ANS |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Derivatization Approaches for Atp Ans

Chemoenzymatic and Chemical Synthetic Strategies for ATP-Ans

The synthesis of this compound primarily involves the modification of the ribose sugar of adenosine (B11128) triphosphate (ATP). Chemical synthesis approaches typically target the 2'- or 3'-hydroxyl groups of the ribose. For instance, the synthesis of 3'-O-(2-aminoethylcarbamoyl)ATP (edaATP), a closely related analog, has been achieved through chemical modification of the ribose moiety caymanchem.com. This approach involves the direct attachment of the 2-aminoethylcarbamoyl group to either the 2' or 3' position of the ribose sugar of ATP.

Recent advancements in chemical synthesis methodologies for ATP-containing molecules have focused on improving efficiency and yield. A notable development includes a protecting-group-free reaction utilizing a hydrolysis-stable reagent, 2-(N-imidazoyl)-1,3-dimethylimidazolinium chloride (2-MeImIm-Cl), for phosphate (B84403) activation. This method has demonstrated improved yields for ATP formations, ranging between 46% and 67%, offering a more practical route for synthesizing complex ATP derivatives eurekalert.org.

Chemoenzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis. While specific detailed chemoenzymatic routes for this compound are not extensively detailed in the provided sources, the broader field of nucleoside triphosphate synthesis has seen significant progress. Enzymatic methods offer advantages such as improved regio- and stereoselectivity, and the use of milder reaction conditions, often leading to higher product yields in one-pot reactions mdpi.com. This includes the development of biocatalysts capable of mediating transformations for ribose-modified scaffolds, particularly at the 2'- and 4'-positions tandfonline.com. For example, chemoenzymatic approaches have been used to synthesize base-modified ATP analogues by combining organic synthesis of modified AMP analogues with enzymatic phosphorylation using polyphosphate kinase 2 class III (EbPPK2) rsc.org. These hybrid approaches leverage the strengths of both chemical and enzymatic methods to overcome limitations associated with purely chemical routes, such as low yields and the need for extensive protection/deprotection steps mdpi.com.

Methodological Advancements in this compound Production for Research Applications

Methodological advancements in the production of this compound and other modified ATP analogs are driven by the need for more efficient, precise, and scalable synthesis for diverse research applications. The shift towards enzymatic synthesis methods represents a significant advancement, offering improved control over regio- and stereoselectivity, which is crucial for producing specific isomers like those found in this compound mdpi.com. These methods often allow for "one-pot" reactions, simplifying the synthetic process and potentially reducing costs mdpi.com.

The development of protecting-group-free chemical reactions, such as those employing 2-MeImIm-Cl, marks a substantial improvement in the practical synthesis of ATP-containing molecules. This advancement enhances the efficiency and yield of ATP derivative production, making these complex biomolecules more accessible for researchers eurekalert.org. Such methodologies are vital for generating the quantities and purities required for in-depth biological studies.

Furthermore, the ability to introduce specific modifications, like terminal alkyne and azido (B1232118) groups on the ribose of NAD+ analogues through chemical and chemoenzymatic synthesis, underscores the increasing sophistication in producing tailored nucleoside triphosphates for chemical biology tools researchgate.net. These advancements facilitate the creation of modified nucleotides that can be incorporated into nucleic acids for various purposes, including enhancing chemical and biological stability, and augmenting structural diversity for in vitro selection techniques (e.g., SELEX) frontiersin.org. The compatibility of ribose-modified ATP analogues, such as 2'-fluoro-ATP, with enzymes like wild-type T7 RNA polymerase, further expands their utility in synthesizing modified RNA for research frontiersin.org. Efficient ATP regeneration systems are also critical for the economic viability and scalability of enzymatic NTP synthesis, enabling high conversion ratios in coupled reactions mdpi.comnih.gov.

Design Principles for Novel this compound Derivatives and Analogs

The design of novel this compound derivatives and analogs is guided by the aim to manipulate their interactions with biological targets, such as enzymes and receptors, and to enhance their utility as research tools. A key principle in designing ribose-modified ATP analogs, like this compound, involves altering the conformation of the ribose ring to influence binding affinity and selectivity. For instance, "methanocarba modification," which constrains the ribose ring in a fixed pucker conformation, has been shown to significantly increase the potency of adenosine and uridine (B1682114) nucleotide analogs for certain P2Y receptors nih.govnih.gov. This suggests that specific conformational preferences of the ribose moiety can be exploited to design derivatives with enhanced or altered biological activities.

The ribose sugar of ATP plays a critical role in its interaction within the ATP-binding pocket of various proteins, forming hydrogen bonds with specific amino acid residues researchgate.net. Therefore, modifications at the 2' or 3' hydroxyl positions, as seen in this compound, can be strategically designed to modulate these interactions. For example, modifications at the 2'-OH group can prevent the attachment of a second nucleotide by polymerases, thereby controlling the orientation of incorporation in RNA synthesis researchgate.net.

General design considerations for modified nucleotides, applicable to this compound derivatives, include ensuring that the modifications:

Do not disrupt essential base pair interactions (Watson-Crick and Hoogsteen) frontiersin.org.

Are accepted as substrates by relevant DNA or RNA polymerases frontiersin.org.

Can be efficiently incorporated at various positions within a sequence frontiersin.org.

Allow the modified sequence to serve as a template for polymerases frontiersin.org.

By carefully considering the structural implications of modifications on the ribose, researchers can design this compound derivatives that exhibit desired properties, such as altered enzymatic recognition, enhanced stability, or specific labeling capabilities for advanced biological studies.

Data Tables

Due to the nature of the request, which focuses on synthetic methodologies and design principles rather than quantitative experimental data for this compound itself, detailed research findings in the form of interactive data tables are not directly derivable from the provided search results for this specific compound. However, a conceptual table summarizing key aspects of this compound and related compounds can be presented. In a real interactive article, such tables would allow for sorting, filtering, and detailed viewing of chemical properties and synthetic parameters.

Table 1: Key Characteristics of this compound and Related Compounds

| Compound Name | Synonyms / Abbreviation | Molecular Formula | PubChem CID | Key Structural Feature |

| 2'(3')-O-(2-Aminoethylcarbamoyl)adenosine-5'-O-triphosphate | This compound, 2(3')-AEC-ATP, 2(3')-EDA-ATP | C₁₃H₁₈N₇O₁₄P₃ • 4Na | Not readily available | Aminoethylcarbamoyl group at 2' or 3' of ribose |

| Adenosine Triphosphate | ATP | C₁₀H₁₆N₅O₁₃P₃ | 5957 | Adenine (B156593), ribose, and three phosphate groups |

| Adenosine Diphosphate (B83284) | ADP | C₁₀H₁₅N₅O₁₀P₂ | 6022 | Adenine, ribose, and two phosphate groups |

| Adenosine Monophosphate | AMP | C₁₀H₁₄N₅O₇P | 6083 | Adenine, ribose, and one phosphate group |

| 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate | TNP-ATP | Not specified | 3035228 | Trinitrophenyl group at 2' or 3' of ribose |

Table 2: General Advantages of Enzymatic vs. Chemical Synthesis for Nucleoside Triphosphates

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Regio- and Stereoselectivity | Often limited, can result in mixtures of isomers | Improved, leading to specific products |

| Reaction Conditions | Can require harsh conditions, protecting/deprotecting steps | Mild, often one-pot reactions |

| Yields | Can be low, especially for complex modifications | Often higher, particularly in optimized cascade reactions |

| Cost | Can be high due to reagents and purification | Potentially lower, especially with ATP regeneration systems |

| Scalability | Can be challenging for large-scale production | Increasingly amenable to larger scales with advancements |

Advanced Spectroscopic and Biophysical Characterization Methodologies for Atp Ans Interactions

High-Resolution Fluorescence Spectroscopy Techniques

Fluorescence spectroscopy offers sensitive and versatile approaches to study molecular interactions by monitoring changes in a fluorophore's emission properties.

Steady-state fluorescence anisotropy and intensity measurements are powerful techniques used to probe molecular binding, conformational changes, and the rotational diffusion of molecules in solution nih.govacs.org. Fluorescence anisotropy measures the degree of depolarization of emitted light following excitation with polarized light. When a fluorescent molecule, such as ATP-Ans, binds to a larger macromolecule (e.g., a protein), its rotational motion is hindered, leading to an increase in its fluorescence anisotropy nih.gov. Conversely, changes in protein conformation can also alter the local environment of a bound fluorophore, affecting its anisotropy and intensity nih.gov.

For this compound, changes in fluorescence anisotropy can indicate its binding to proteins or other biomolecules. For instance, studies have shown that ATP binding to a catalytic site can induce drops in both anisotropy and total fluorescence intensity, suggesting conformational changes in the microenvironment of a bound label nih.gov. The extent of these changes can be influenced by factors such as temperature nih.gov. Fluorescence intensity measurements, on the other hand, can reveal changes in the quantum yield of this compound upon binding, often indicating a change in its environment from aqueous to a more hydrophobic binding pocket wikipedia.org.

A hypothetical example of how steady-state fluorescence anisotropy might be used with this compound is presented in the table below, illustrating how anisotropy values could change upon binding to a target protein.

Table 1: Illustrative Steady-State Fluorescence Anisotropy and Intensity Changes of this compound

| State of this compound | Anisotropy (r) | Fluorescence Intensity (Arbitrary Units) | Interpretation |

| Free in Solution | 0.05 | 100 | High mobility, aqueous environment |

| Bound to Protein | 0.25 | 350 | Restricted mobility, binding to a larger complex, potentially more hydrophobic environment |

Time-resolved fluorescence spectroscopy, including fluorescence lifetime imaging (FLIM) and fluorescence decay kinetics, provides detailed information about the excited-state dynamics of fluorophores, which is often independent of probe concentration researchgate.netmoleculardevices.complos.org. Fluorescence lifetime, defined as the average time a fluorescent molecule spends in the excited state, is highly sensitive to the fluorophore's immediate environment, including solvent polarity, quenching mechanisms, and molecular interactions researchgate.netplos.org.

When this compound interacts with a target molecule, its fluorescence lifetime can change significantly. For example, studies using fluorescently labeled ATP analogs have shown distinct fluorescence lifetimes compared to the free fluorophores researchgate.net. These changes can be attributed to various photophysical processes, such as photoinduced electron transfer (PET) leading to quenching, or stacking interactions between the chromophore and the nucleobase reducing non-radiative relaxation, which can increase lifetime researchgate.net. Time-resolved measurements can thus monitor enzymatic ATP turnover by observing changes in fluorescence lifetime upon cleavage of the ATP analog researchgate.net.

The application of time-resolved fluorescence extends to monitoring protein dynamics and conformational changes. For instance, ATP itself has been shown to induce changes in the fluorescence lifetime of certain fluorescent proteins (e.g., Cyan Fluorescent Protein, CFP) through direct interactions, highlighting the sensitivity of lifetime measurements to environmental changes plos.org.

Table 2: Illustrative Fluorescence Lifetime Changes of this compound Analogs upon Interaction

| This compound Analog State | Fluorescence Lifetime (ns) | Change upon Binding/Cleavage | Underlying Mechanism |

| Free Analog | 2.5 | N/A | Baseline, aqueous |

| Bound to Enzyme | 4.8 | Increase | Reduced quenching, altered environment |

| Cleaved Product | 1.0 | Decrease | Dissociation of fluorophore, increased quenching |

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between an excited donor fluorophore and a nearby acceptor fluorophore moleculardevices.comnih.gov. FRET efficiency is highly distance-dependent, typically occurring when donor and acceptor are within 1-10 nm, making it an excellent tool for measuring molecular proximity and conformational changes nih.govresearchgate.net.

This compound (εATP) is intrinsically fluorescent and can serve as a FRET donor or acceptor, or it can be incorporated into FRET-based biosensors to study ATP-mediated processes jenabioscience.comwikipedia.org. For example, εATP has been utilized in FRET studies to probe conformational changes in proteins jenabioscience.com. In FRET-based biosensors, the binding of ATP (or its analog like εATP) to a specific domain can induce a conformational change that alters the distance between a FRET donor and acceptor pair, leading to a measurable change in FRET efficiency researchgate.netmdpi.com. This principle is exploited in genetically encoded biosensors like "ATeam," which visualize ATP levels in living cells by incorporating a bacterial ATP synthase subunit between cyan and yellow fluorescent proteins, where ATP binding causes a FRET signal change researchgate.netyokogawa.com.

FRET applications with this compound analogs are particularly useful for continuously monitoring the enzymatic activity of ATP-consuming enzymes. By labeling ATP analogs with two dyes suitable for FRET, researchers can observe significant changes in fluorescence characteristics upon enzymatic cleavage rsc.org. This includes the development of ratiometric FRET probes that show a large change in fluorescence upon cleavage, making them suitable for in vitro applications rsc.org.

Table 3: Common FRET Pairs and Their Application with this compound Analogs

| FRET Pair (Donor/Acceptor) | Typical Application with this compound Analogs | Detected Change | Reference |

| εATP / Tryptophan | ATP-protein binding, conformational changes | εATP quenching or FRET efficiency change | jenabioscience.com (Implied) |

| Fluorescent Protein Pair (e.g., CFP/YFP) in Biosensor | Real-time ATP level monitoring, enzymatic activity | FRET ratio change | researchgate.netmdpi.comyokogawa.com |

| Synthesized Dye Pairs (e.g., Sulfo-Cy3/Sulfo-Cy5) | Enzymatic ATP turnover, cleavage monitoring | Fluorescence characteristic changes (ratiometric or quenching) | rsc.org |

Circular Dichroism (CD) Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a versatile technique that measures the differential absorption of left and right circularly polarized light by chiral molecules jove.comumons.ac.be. It is widely employed to investigate the secondary structure and conformational dynamics of biomolecules like proteins and nucleic acids, both of which possess inherent chirality jove.comresearchgate.net.

In the context of this compound interactions, CD spectroscopy can provide insights into ATP-induced conformational changes in proteins or other macromolecules. For instance, the binding of ATP to proteins can induce changes in the protein's secondary structure, which are detectable by characteristic shifts or changes in intensity in the far-UV CD spectrum (typically below 240 nm) jove.comresearchgate.netbiorxiv.org. These changes can reveal helix-to-coil transitions or other structural rearrangements biorxiv.org.

CD spectroscopy can also be used to study the induction of chirality in supramolecular complexes involving ATP or its analogs. For example, studies have explored the formation of complexes between adenosine (B11128) phosphates (AMP, ADP, ATP) and achiral chromophores, where the biomolecule induces a chiral conformation, leading to detectable chiroptical signals umons.ac.be. This capability makes CD spectroscopy a powerful tool for probing the dynamics and interactions at play during ATP binding and hydrolysis umons.ac.be.

Table 4: Illustrative CD Spectral Changes Indicating ATP-Induced Conformational Dynamics

| Protein State | CD Spectral Feature (Far-UV) | Interpretation | Reference |

| Apo-protein | Characteristic α-helix dips at 208 nm and 222 nm | Predominantly α-helical secondary structure | researchgate.netbiorxiv.org |

| ATP-bound Protein | Reduction in α-helix dips, shift towards random coil | ATP-induced conformational change, helix-to-coil transition | biorxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Complex Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique that provides atomic-level insights into the chemical environment, structure, and dynamics of molecules in solution and solid states mdpi.comnih.govacs.org. It is particularly valuable for studying protein-ligand interactions and conformational transitions under physiological conditions nih.gov.

Solution-state NMR spectroscopy is extensively used to characterize protein-ligand interactions, including those involving this compound or other ATP analogs. This technique relies on detecting perturbations in NMR parameters (e.g., chemical shifts, relaxation rates) of either the ligand or the protein upon complex formation drughunter.comresearchgate.net.

For this compound, solution-state NMR can:

Identify Binding Sites: By observing chemical shift perturbations (CSPs) in the protein's NMR spectrum upon titration with this compound, residues in direct contact with the ligand or undergoing conformational changes can be identified, thereby mapping the binding site nih.govdrughunter.com. Similarly, changes in the chemical shifts of this compound itself can indicate its binding environment researchgate.net.

Determine Binding Affinities (Kd): Titration experiments, often using 2D-HSQC (Heteronuclear Single Quantum Coherence) experiments for labeled proteins, can quantify the strength of ligand binding by monitoring the peak positions and intensities as ligand concentration changes nih.gov.

Monitor Conformational Dynamics: NMR can detect subtle structural transitions and changes in protein dynamics induced by this compound binding mdpi.comnih.govpnas.org. For instance, specific reporter peaks of the ribose protons (H2'/H3') and adenine (B156593) base proton (H8) of ATP analogs can be monitored, with shifts indicating hydrolysis or conformational changes mdpi.com.

Distinguish Bound Nucleotides: NMR spectroscopy can simultaneously identify and quantify various nucleotides (ATP, ADP, AMP) in complex biological mixtures, allowing for the study of their interactions and hydrolysis states acs.org. For example, 31P NMR spectroscopy can resolve the resonance peaks of ATP's triphosphate group, with distinct chemical shifts for α-P, β-P, and γ-P, which can be used to study ATP binding and hydrolysis researchgate.net.

Table 5: Illustrative Chemical Shift Values for ATP Phosphate (B84403) Groups in Solution-State NMR

| Phosphate Group | Chemical Shift (ppm) (Typical) | Reference |

| α-P | -11.3 | researchgate.net |

| β-P | -22.9 | researchgate.net |

| γ-P | -10.7 | researchgate.net |

These chemical shifts can vary depending on the environment (e.g., presence of Mg2+ ions or protein binding), providing valuable information about the interaction researchgate.net.

Mechanistic Investigations of Molecular Interactions and Enzymatic Dynamics Utilizing Atp Ans

Elucidation of Nucleotide Binding Site Characteristics and Allosteric Regulation

Fluorescent ATP analogs are extensively used to characterize the nucleotide binding sites of proteins, including their affinity, stoichiometry, and the nature of allosteric regulation.

Fluorescent ATP analogs serve as effective mimetics for natural ATP, enabling detailed analysis of substrate-binding sites. Upon binding to a protein, the fluorescence of these analogs often undergoes a significant change in intensity or a shift in emission wavelength, which can be quantitatively measured. This property allows for the determination of binding constants (K_d) and the number of binding sites (stoichiometry).

For instance, studies on CheA, a histidine protein kinase involved in Escherichia coli chemotaxis, utilized TNP-ATP to probe its ATP interaction. Spectroscopic analyses revealed that CheA bound TNP-ATP with high affinity (micromolar K_d values), accompanied by a marked enhancement of the TNP moiety's fluorescence. Titration experiments indicated a binding stoichiometry of two molecules of TNP-ATP per CheA dimer, suggesting independent operation of the two binding sites researchgate.net. Competition experiments further demonstrated that CheA binds TNP-ATP more tightly than unmodified ATP, highlighting the utility of such analogs in characterizing binding site properties researchgate.net.

Table 1: Binding Characteristics of Fluorescent ATP Analogs

| Fluorescent ATP Analog | Target Protein/Enzyme | Observed Effect upon Binding | K_d (µM) | Stoichiometry (Analog/Protein) | Reference |

| TNP-ATP | CheA dimer | Marked fluorescence enhancement | Micromolar | 2 molecules / dimer | researchgate.net |

The environmentally sensitive fluorescence of ATP analogs makes them ideal probes for detecting allosteric ligand effects and the conformational changes induced by nucleotide binding. Allosteric regulation involves the binding of an effector molecule to a site distinct from the active site, leading to a change in enzyme activity or conformation tocris.com. Fluorescent ATP analogs can report on these distant conformational changes.

For example, ATP-dependent molecular chaperones like Hsp70 and GroEL undergo significant conformational changes upon ATP binding and hydrolysis nih.govontosight.ai. Molecular dynamics simulations and experimental studies using nucleotide analogs have provided insights into how ATP binding to the nucleotide-binding domain (NBD) of Hsp70 propagates a signal to its substrate-binding domain (SBD), leading to conformational shifts nih.gov. Similarly, in GroEL, ATP binding to a unique pocket in the equatorial domains allosterically initiates a series of conformational changes, triggering the association of the cochaperonin GroES researchgate.net. Changes in the fluorescence properties of bound ATP analogs can directly reflect these structural rearrangements, providing a real-time readout of allosteric transitions.

In ATP-binding cassette (ABC) transporters, nucleotide binding and hydrolysis drive conformational changes that enable active transport of substances across membranes unacademy.com. Crystal structures and molecular dynamics simulations, often complemented by studies with nucleotide analogs, have shown that ATP binding causes the closing of the nucleotide-binding domains (NBDs), while ATP hydrolysis leads to their opening unacademy.combritannica.com. Fluorescent ATP analogs can be used to monitor these "open" and "closed" states and the transitions between them.

Kinetic Analysis of Fluorescent ATP Analogs in Enzyme Catalysis

Fluorescent ATP analogs are indispensable for dissecting the kinetics of enzyme catalysis, particularly in resolving rapid reaction intermediates and determining fundamental rate constants.

Pre-steady-state kinetics, often employing rapid mixing techniques like stopped-flow fluorescence spectroscopy, allows for the observation of transient intermediates that occur before the reaction reaches a steady state. Fluorescent ATP analogs are critical in these experiments because their rapid signal changes upon binding or hydrolysis can be detected within milliseconds.

For instance, pre-steady-state kinetic studies on the Na,K-ATPase, a P-type ATPase, have investigated the rapid changes in proton release and absorption during ATP hydrolysis using pH-sensitive dyes in stopped-flow spectrophotometry. While not directly using a fluorescent ATP analog, this methodology exemplifies how rapid kinetic measurements are crucial for defining distinct pre-steady-state phases of ATP hydrolysis and identifying intermediates ctdbase.orgpnas.org. In the context of DNA polymerase III sliding clamp loading, pre-steady-state rates of ATP hydrolysis were measured, revealing biphasic kinetics and suggesting that ATP-induced conformational changes limit the hydrolysis rate guidetopharmacology.org. Fluorescent ATP analogs can be directly incorporated into such setups to monitor the nucleotide's state and interaction with the enzyme during these rapid events.

Fluorescent ATP analogs are instrumental in determining the intrinsic kinetic rate constants for binding (k_on, association rate constant) and dissociation (k_off, dissociation rate constant) of nucleotides to enzymes. These constants are fundamental to understanding the dynamic nature of enzyme-substrate interactions and are crucial for calculating the equilibrium dissociation constant (K_D = k_off / k_on) wikipedia.orgweebly.com.

For example, in studies of actin polymerization, fluorescent ATP-actin has been used to measure the association and dissociation rates of ATP-actin subunits at the ends of actin filaments. These experiments revealed that over a wide range of subunit addition rates, the rate constants for association and dissociation of ATP-actin remained constant, providing insights into the mechanism of filament growth and treadmilling. The fluorescence signal allows for direct monitoring of the binding and unbinding events in real-time.

Table 2: Kinetic Rate Constants Determined Using Fluorescent ATP Analogs (Illustrative)

| Interaction | k_on (M⁻¹s⁻¹) (Association) | k_off (s⁻¹) (Dissociation) | K_D (µM) (Calculated) | Reference (Methodology) |

| ATP-actin binding to filament ends | Varies with conditions | Varies with conditions | N/A | (Fluorescence-based elongation rates) |

| Fluorescent ATP analog binding to enzyme | Typically measured | Typically measured | Calculated | wikipedia.orgweebly.com (General principles) |

Note: Specific numerical values for k_on and k_off for a generic fluorescent ATP analog with an arbitrary enzyme are highly system-dependent and thus not provided in a general table. The reference provides qualitative information on ATP-actin kinetics, but not specific k_on/k_off values directly from a fluorescent analog in a tabular format.

Probing Conformational Dynamics in ATP-Dependent Machines

Fluorescent ATP analogs are powerful tools for real-time probing of conformational dynamics in complex ATP-dependent molecular machines. These machines, such as motor proteins (e.g., myosin, kinesin), molecular chaperones (e.g., GroEL, Hsp70), and ABC transporters, harness the chemical energy of ATP binding and hydrolysis to perform mechanical work or drive specific processes ontosight.aiunacademy.com.

The fluorescence properties of the bound analog can act as a sensitive reporter for changes in the protein's structure. For instance, the binding of TNP-ATP to a protein can lead to a dramatic increase in fluorescence intensity and/or a blue-shift in the maximal emission wavelength, reflecting changes in the fluorophore's environment as the protein undergoes conformational adjustments. Techniques like Förster Resonance Energy Transfer (FRET) can be employed, where a fluorescent ATP analog acts as a donor or acceptor, and its energy transfer efficiency to another fluorophore on the protein (or another bound molecule) changes with conformational rearrangements, providing distance information.

Studies using fluorescent ATP analogs have elucidated how the binding and hydrolysis of ATP drive intra- and inter-subunit motions in these molecular machines. For example, in ABC transporters, the transition between outward-closed and outward-open conformations is coupled to ATP binding and hydrolysis, which can be monitored using fluorescent analogs britannica.com. Similarly, in chaperonins like GroEL, the ATP-dependent opening and closing of its barrel-like structure, essential for protein folding, can be studied by observing the changes in the fluorescence of bound ATP analogs ontosight.ai. These investigations provide critical insights into the mechanochemical coupling mechanisms that govern the function of these vital cellular components.

Real-time Monitoring of Protein Folding and Unfolding Processes

ATP plays a multifaceted role in protein homeostasis, influencing protein folding, unfolding, and preventing aggregation. Studies have shown that ATP can energy-independently induce protein folding and enhance protein stability researchgate.netspringernature.commdpi.com. This capacity is attributed to ATP's unique triphosphate group, which interacts with water molecules and protein residues like arginine and lysine, influencing protein hydration and dynamics researchgate.netspringernature.com.

Real-time monitoring of protein folding and unfolding processes is critical for understanding the kinetics and mechanisms of these events. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and time-resolved X-ray solution scattering are employed to observe structural changes in real-time pnas.orgfrontiersin.org. For instance, NMR-based approaches have been used to monitor the processing of proteins by AAA+ unfoldases, which are ATP-dependent enzymes responsible for protein unfolding and degradation pnas.orggeeksforgeeks.org. These studies reveal that ATP hydrolysis is essential for the unfolding activity of these enzymes, ensuring efficient transfer of unfolded substrates for proteolysis and preventing the release of partially folded intermediates that could form toxic aggregates geeksforgeeks.org.

ATP's ability to act as a biological hydrotrope, inhibiting protein liquid-liquid phase separation (LLPS) and aggregation, has also been observed at millimolar concentrations mdpi.comnih.gov. This suggests a link between cellular ATP levels and protein-aggregation diseases.

Table 1: Effect of ATP on Protein Folding and Stability

| Effect on Protein | Mechanism/Observation | Reference |

| Induces folding | Energy-independent, highest efficiency known; related to triphosphate group's interaction with water and protein residues. | researchgate.netspringernature.commdpi.com |

| Inhibits aggregation | Acts as a biological hydrotrope, preventing misfolding and aggregation. | researchgate.netspringernature.commdpi.comnih.gov |

| Enhances stability | Counters crowding-induced destabilization. | springernature.commdpi.com |

Analysis of Coupled Conformational Transitions

The binding and hydrolysis of ATP are frequently coupled to large-scale conformational transitions in proteins, driving their molecular machine functions. These transitions are essential for processes such as active transport, muscle contraction, and enzyme catalysis.

For example, ATP-binding cassette (ABC) exporters, like MsbA, undergo significant conformational changes from an inward-facing (IF) to an outward-facing (OF) state upon ATP binding to their nucleotide-binding domains (NBDs) springernature.complos.orgelifesciences.org. This chemo-mechanical coupling is crucial for substrate translocation across membranes. Studies using elastic network models and molecular dynamics simulations have revealed that the twisting motion of NBDs, induced by ATP binding, is indispensable for the opening of transmembrane domains, and that ATP binding energy is converted into distortion energy within transmembrane helices springernature.complos.org.

Similarly, in enzymes like adenylate kinase (ADK), large conformational transitions of ATP lid and AMP lid domains are coupled to ligand binding and catalysis pnas.org. These hinge-bending motions allow the ATP- and AMP-binding domains to close onto their ligands to form the catalytic site (closed state) and open for product release and substrate rebinding (open state) pnas.org. Molecular dynamics simulations are instrumental in modeling these transitions and understanding the underlying allosteric responses to ATP frontiersin.orgplos.org.

Table 2: Examples of ATP-Coupled Conformational Transitions

| Protein/System | Conformational Transition | ATP Role | Reference |

| ABC Exporters (e.g., MsbA) | Inward-facing to Outward-facing | Binding to NBDs induces NBD dimerization and twisting motion, leading to transmembrane domain opening. | springernature.complos.orgelifesciences.org |

| Adenylate Kinase (ADK) | Open to Closed (and vice versa) | Ligand binding to ATP/AMP lid domains causes hinge-bending motions, forming or opening catalytic site. | pnas.org |

| GroEL Chaperone | T (closed) to R (open) state | ATP binding stabilizes equatorial domain and causes subunit "opening" for protein folding. | plos.org |

Investigating Enzyme Regulation and Inhibition Mechanisms

ATP is a key allosteric regulator of numerous enzymes, influencing their activity through binding to sites distinct from the active site libretexts.orgpressbooks.publibretexts.orgkhanacademy.org. This allosteric modulation leads to conformational changes that can either enhance or inhibit enzyme function, allowing cells to rapidly adjust metabolic pathways in response to changing energy demands libretexts.orglibretexts.orgkhanacademy.org.

A classic example is the allosteric inhibition of phosphofructokinase (PFK) in glycolysis by high levels of ATP researchgate.netaatbio.com. When ATP is abundant, it binds to an allosteric site on PFK, causing a conformational change that reduces the enzyme's affinity for its substrates (fructose-6-phosphate and ATP itself at the active site) researchgate.netaatbio.com. This feedback inhibition mechanism prevents the overproduction of ATP when cellular energy levels are already high, conserving glucose libretexts.orgpressbooks.publibretexts.orgaatbio.com. Conversely, adenosine (B11128) diphosphate (B83284) (ADP), when high relative to ATP, acts as a positive allosteric regulator, activating enzymes involved in ATP production libretexts.orgpressbooks.publibretexts.org.

The regulation of ribozymes, catalytic RNA molecules, can also be modulated by ATP. For instance, an ATP-sensitive ribozyme engineered with an ATP receptor domain shows inhibition in the presence of ATP khanacademy.org. ATP binding to the aptamer domain induces a conformational change that interferes with the active structure of the adjacent ribozyme domain, demonstrating a mechanism of allosteric inhibition in nucleic acid enzymes khanacademy.org.

Table 3: ATP in Enzyme Regulation and Inhibition

| Enzyme/Pathway | ATP's Role | Mechanism | Reference |

| Phosphofructokinase (Glycolysis) | Allosteric Inhibitor | Binds to allosteric site, inducing conformational change that reduces substrate affinity. | researchgate.netlibretexts.orgaatbio.com |

| Cellular Respiration Enzymes | Allosteric Inhibitor | Feedback inhibition, preventing excess ATP production when levels are high. | pressbooks.publibretexts.orgkhanacademy.org |

| ATP-sensitive Ribozyme | Allosteric Inhibitor | ATP binding to aptamer domain causes conformational change, disrupting ribozyme's active structure. | khanacademy.org |

| Enzymes in ATP Production | Allosteric Activator (ADP) | High ADP levels (relative to ATP) trigger increased ATP synthesis. | libretexts.orgpressbooks.publibretexts.org |

Computational and Theoretical Approaches in Atp Ans Research

Molecular Docking for Ligand-Protein Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as ATP or its analogs) within a protein's binding site. This method is instrumental in understanding the initial recognition and binding events between ATP and ATP-binding proteins. By computationally screening large libraries of molecules, docking can identify potential binders or inhibitors for a target protein.

For ATP-binding proteins, molecular docking studies typically involve:

Active Site Characterization: Identifying the ATP-binding pocket within the protein's three-dimensional structure.

Ligand Conformational Sampling: Exploring various conformations of ATP or its analogs to find those that best fit the binding site.

Scoring Functions: Ranking potential binding poses based on calculated interaction energies, predicting the most stable binding modes.

Molecular docking provides valuable insights into the key residues involved in ATP recognition, such as hydrogen bond donors/acceptors and hydrophobic patches, which are crucial for subsequent drug design efforts. For instance, docking can reveal how different ATP analogs might interact with a protein compared to native ATP, providing a basis for understanding their altered biological activities.

Molecular Dynamics Simulations for Dynamic Interaction Studies

Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of ATP and its analogs in complex biological environments. Unlike static docking methods, MD simulations account for the flexibility of both the ligand and the protein, providing insights into conformational changes, binding kinetics, and the stability of ligand-protein complexes over time.

Key applications of MD simulations in ATP research include:

Investigating the stability of ATP-protein complexes.

Analyzing the dynamic interactions, such as hydrogen bonding and van der Waals forces, that stabilize the complex.

Exploring the conformational changes in proteins induced by ATP binding or hydrolysis.

Studying the role of solvent molecules (e.g., water) and ions (e.g., Mg²⁺) in ATP-protein interactions.

For example, MD simulations have been used to explore the recognition and binding of ATP by nucleic acid aptamers, revealing that dispersion forces from π-stacking interactions between ATP and nucleobases play a more significant role in stabilizing the complex than hydrogen bonds.

All-Atom Simulations for Atomic-Level Insights

All-atom MD simulations represent every atom in the system explicitly, providing the highest level of detail for understanding molecular interactions. These simulations are particularly valuable for gaining atomic-level insights into the intricate mechanisms of ATP-dependent enzymes and the precise interactions between ATP or its analogs and their protein targets.

All-atom simulations can reveal:

Conformational Dynamics: How the protein and ATP/analog change shape and move over time.

Solvent and Ion Effects: The influence of water molecules and metal ions (like Mg²⁺, which is often crucial for ATP activity) on binding and catalysis.

Research using all-atom MD simulations has shown that ATP can prevent protein aggregation and enhance protein stability through unspecific interactions with both hydrophilic and hydrophobic residues, owing to its amphiphilic and flexible structure. Furthermore, these simulations have been used to identify key residues in F1-ATPase that stabilize and position ATP, providing essential information for understanding ATP synthesis/hydrolysis mechanisms.

Free Energy Perturbation and Umbrella Sampling for Binding Thermodynamics

To quantitatively assess the thermodynamics of ATP binding and hydrolysis, advanced free energy calculation methods like Free Energy Perturbation (FEP) and Umbrella Sampling (US) are employed. nih.gov These methods are designed to overcome high energy barriers and thoroughly sample rare events, providing accurate binding free energies and reaction profiles.

Free Energy Perturbation (FEP): This alchemical method calculates the free energy difference between two states by gradually transforming one state into another (e.g., ATP bound to a protein vs. ATP in solution). FEP is particularly powerful for predicting relative binding affinities of different ligands to a target protein.

Umbrella Sampling (US): US involves applying a biasing potential along a chosen reaction coordinate to ensure adequate sampling of high-energy regions, which are typically undersampled in conventional MD simulations. The data from these biased simulations are then reweighted to reconstruct the unbiased free energy profile, known as the Potential of Mean Force (PMF).

These techniques have been used to investigate the conformational changes induced by ATP binding and hydrolysis in enzymes like F1-ATPase, revealing the large-scale opening motion triggered by the separation of hydrolysis products ADP and inorganic phosphate (B84403) (Pi). They have also been applied to study the binding of ATP:Mg²⁺ complexes, with calculated binding free energies showing good agreement with experimental data.

Table 1: Examples of Free Energy Calculations for ATP/Analog Interactions

| Method | Application | Key Finding |

| Computational Method | Key Application | Research Finding |

| Molecular Docking | Ligand-Protein Complex Prediction | Used to screen potential inhibitors for ATP-dependent enzymes like mTOR, identifying compounds with strong binding affinities. |

| Molecular Dynamics (MD) | Dynamic Interaction Studies | Revealed that π-stacking interactions are more important than hydrogen bonds for ATP-aptamer complex stability. |

| All-Atom Simulations | Atomic-Level Insights | Demonstrated that ATP can suppress protein aggregation by interacting with both hydrophilic and hydrophobic residues. |

| FEP & Umbrella Sampling | Binding Thermodynamics | Showed that ATP binding induces conformational changes in F1-ATPase, leading to product release. Calculated ATP:Mg²⁺ binding free energies align with experimental data. |

Note: This table is a static representation of data. In an interactive environment, it could allow for sorting, filtering, and detailed pop-up information.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Electrostatic Interactions

Quantum Mechanical/Molecular Mechanical (QM/MM) approaches combine the accuracy of quantum mechanics (QM) for describing chemical reactions and electronic properties with the computational efficiency of molecular mechanics (MM) for the larger environment. This hybrid method is particularly well-suited for studying enzymatic reactions involving ATP, where bond breaking and formation occur in a specific active site embedded within a much larger protein and solvent system.

In QM/MM simulations, the ATP molecule and the critical amino acid residues directly involved in the reaction (e.g., ATP hydrolysis) are treated with a QM method, while the rest of the protein, solvent, and ions are described by classical MM force fields. This allows for:

Accurate Description of Chemical Events: Capturing the electronic rearrangements during bond breaking and formation, essential for understanding catalytic mechanisms.

Realistic Environmental Effects: Including the influence of the surrounding protein and solvent on the reaction energetics and pathways, particularly electrostatic interactions.

QM/MM studies have been employed to investigate the mechanism of ATP hydrolysis in various systems, such as myosin and ATP-binding cassette (ABC) transporters. These studies aim to quantitatively describe the free energy requirements for enzymatic ATP hydrolysis and provide insights into the catalytic mechanisms, including the role of specific residues and water molecules in proton transfer. For instance, QM/MM calculations have been used to predict ³¹P NMR chemical shifts of adenosine (B11128) nucleotides during ATP hydrolysis in a protein environment, bridging the gap between computational and experimental spectroscopic properties.

Structure-Based Drug Design and Inhibitor Discovery Facilitated by ATP-Ans Models

Computational models of ATP-binding sites, derived from experimental structures (e.g., X-ray crystallography) or homology modeling, are fundamental to Structure-Based Drug Design (SBDD). In the context of ATP-dependent enzymes, SBDD aims to design or discover novel inhibitors that can selectively block the enzyme's function by targeting its ATP-binding site. While "this compound" itself is an analog used as a probe, the principles of using ATP analogs in SBDD apply to designing inhibitors that compete with or mimic ATP.

The process typically involves:

Target Identification: Identifying ATP-dependent enzymes implicated in diseases (e.g., kinases in cancer, ATP synthases in bacterial infections).

Structural Information: Utilizing high-resolution 3D structures of the ATP-binding domain, often in complex with ATP or its analogs.

Virtual Screening: Employing molecular docking to screen large databases of compounds for potential binders to the ATP site.

Lead Optimization: Using MD simulations and free energy calculations to refine lead compounds, predict binding affinities, and understand their dynamic interactions with the target.

Rational Design: Designing new molecules based on the detailed understanding of the ATP-binding site and its interactions.

Computational models of ATP-binding sites have been crucial in the search for ATP synthase inhibitors, which are potential drug targets for cancer therapy and antibacterial compounds. By understanding how ATP binds and is utilized by these enzymes, researchers can design molecules that specifically interfere with these processes, leading to the discovery of new therapeutic agents.

Advanced Applications of Atp Ans As a Biochemical and Mechanistic Probe

Probing Nucleotide-Binding Domains in Diverse Protein Families

The fluorescent ATP analog, 2'(3')-O-(N-methylanthraniloyl)adenosine 5'-triphosphate (ATP-Ans), has emerged as a powerful tool for characterizing nucleotide-binding domains in a wide array of protein families. Its utility stems from the environmentally sensitive fluorescence of the N-methylanthraniloyl (Ans) group. When this compound is in a polar, aqueous environment, its fluorescence is relatively low. However, upon binding to the often hydrophobic environment of a nucleotide-binding pocket within a protein, its fluorescence quantum yield can increase significantly, accompanied by a blue shift in its emission spectrum. This property allows for the direct, real-time monitoring of ATP binding to proteins.

Researchers have successfully employed this compound to investigate various ATP-binding proteins, including kinases, ATPases, and G-proteins. For instance, studies on the chemotaxis protein CheA, a histidine protein kinase, utilized a similar fluorescent analog, TNP-ATP, to probe its nucleotide-binding properties. These studies revealed a binding stoichiometry of two nucleotide molecules per CheA dimer and demonstrated that the two binding sites operate independently. nih.gov Such fluorescent analogs serve as potent inhibitors of the protein's autophosphorylation activity, making them excellent probes for studying the binding event itself without triggering downstream catalytic processes. nih.gov

The application of this compound and similar analogs extends to understanding the structural and functional diversity within large protein superfamilies, such as the ATP-binding cassette (ABC) transporters. nih.gov These proteins are characterized by highly conserved nucleotide-binding domains (NBDs). nih.gov By monitoring changes in this compound fluorescence, researchers can gain insights into the conformational changes that occur upon nucleotide binding, which are crucial for the function of these molecular machines. wikipedia.org

Furthermore, fluorescence correlation spectroscopy (FCS) with labeled nucleotides has been used to determine the binding affinities of ATP and ADP to novel nucleotide-binding domains, such as the one found in the Py235 protein of Plasmodium yoelii. nih.gov These studies provide evidence for structural changes within the protein upon nucleotide binding, suggesting a role for ATP/ADP sensing in biological processes like parasite invasion. nih.gov

| Protein Family | Research Focus | Key Findings | References |

|---|---|---|---|

| Kinases (e.g., CheA) | Nucleotide binding stoichiometry and site independence | Two binding sites per dimer, operating independently. | nih.gov |

| ABC Transporters | Conformational changes upon ATP binding | Insights into the mechanics of transporter function. | nih.gov |

| Plasmodium Proteins (e.g., Py235) | Nucleotide binding affinities and induced structural changes | Demonstrated ATP/ADP sensing and conformational shifts. | nih.gov |

Investigating ATP Hydrolysis and Synthesis Mechanisms

This compound is an invaluable probe for dissecting the intricate mechanisms of ATP hydrolysis and synthesis, particularly in the context of molecular motors like F1-ATPase. The F1-ATPase, the catalytic component of the larger F1Fo-ATP synthase, can either synthesize ATP using a proton gradient or hydrolyze ATP to pump protons. uiuc.edu The energy released from ATP hydrolysis powers a wide range of cellular activities. byjus.comlibretexts.org

Fluorescent ATP analogs like this compound allow for the real-time observation of nucleotide binding, release, and hydrolysis events at the single-molecule level. By attaching fluorescent probes to the rotating γ subunit of F1-ATPase, researchers have been able to directly visualize the stepwise rotation driven by ATP hydrolysis. frontiersin.org These experiments have confirmed the rotary catalytic mechanism of F1-ATPase, where the binding of ATP induces a conformational change that leads to the rotation of the central stalk. uiuc.edu

The use of fluorescently labeled ATP has been instrumental in controlled rotation experiments with F1-ATPase, providing angle-dependent rate constants for ATP binding and release. frontiersin.org These studies have helped to elucidate the chemo-mechanical coupling in this molecular motor. Furthermore, single-molecule measurements have revealed an interdependence between the power stroke and the duration of the catalytic dwell in F1-ATPase, where conditions that increase the power stroke duration also lead to a significant increase in the dwell time. nih.gov

In the realm of ATP synthesis, while direct use of this compound is less common for monitoring the forward reaction, understanding the reverse reaction (hydrolysis) provides critical insights. The process of ATP synthesis is essentially the reverse of hydrolysis, and the same catalytic sites are involved. libretexts.orgsavemyexams.com Studies on F1-ATPase have shown that mechanical force can drive the synthesis of ATP, demonstrating the reversibility of this molecular motor. waseda.ac.jp

| Enzyme/System | Experimental Approach | Key Findings | References |

|---|---|---|---|

| F1-ATPase | Single-molecule fluorescence | Direct visualization of stepwise rotation driven by ATP hydrolysis. | frontiersin.org |

| F1-ATPase | Controlled rotation with fluorescent ATP | Determination of angle-dependent rate constants for ATP binding and release. | frontiersin.org |

| E. coli F1-ATPase | Single-molecule measurements with viscous loads | Interdependence between the power stroke and dwell duration. | nih.gov |

| F1-ATPase | Mechanical manipulation | Demonstration of mechanically driven ATP synthesis. | waseda.ac.jp |

Development of Novel Assays for Enzymatic Activity and Interaction

The unique fluorescent properties of this compound have facilitated the development of novel and sensitive assays for measuring enzymatic activity and protein-nucleotide interactions. These assays offer a continuous, real-time alternative to traditional discontinuous methods that measure the liberation of inorganic phosphate (B84403). nih.govresearchgate.net

This compound-based assays are particularly useful for characterizing the kinetics of ATPases. As the enzyme hydrolyzes this compound to ADP-Ans and inorganic phosphate, the change in the fluorescence signal can be monitored to determine the rate of the reaction. This approach has been applied to a variety of ATPases, providing a framework for their functional characterization. nih.gov The adaptability of this method allows for its use in both kinetic and endpoint assays. nih.gov

Beyond measuring catalytic activity, this compound can be used to screen for inhibitors of ATP-binding proteins. A decrease in the fluorescence signal enhancement that typically accompanies this compound binding can indicate that a compound is competing for the nucleotide-binding site. This makes this compound a valuable tool in drug discovery for identifying and characterizing potential therapeutic agents that target ATP-dependent enzymes. bellbrooklabs.com

Furthermore, the development of fluorescent probes for ATP has expanded to include metal complexes and organic small molecules, which can offer high selectivity and sensitivity. mdpi.com Some of these probes are designed to have a "turn-on" fluorescence response upon binding to ATP, providing a high signal-to-background ratio. researchgate.net These advanced probes are being applied in a variety of contexts, from in vitro enzyme assays to live-cell imaging. researchgate.net

Application in Cellular Signaling Pathway Elucidation

ATP plays a crucial role as a signaling molecule in a multitude of cellular pathways. nih.govphysiology.org this compound and other fluorescent ATP analogs are powerful tools for dissecting these complex signaling cascades. By enabling the visualization of ATP binding and hydrolysis in real-time, these probes help to elucidate the molecular events that underpin cellular communication.

In the context of intracellular signaling, ATP is a substrate for kinases, which are central to many signal transduction pathways. nih.gov Fluorescent ATP analogs can be used to study the kinetics of kinase-catalyzed phosphorylation reactions and to identify inhibitors of these important enzymes. The binding of ATP can trigger the release of various intracellular messengers, and this compound can be used to probe the initial step of this process. nih.gov

Extracellular ATP also acts as a signaling molecule by binding to purinergic receptors on the cell surface. physiology.orgwsu.edu While this compound is primarily used to study intracellular processes, the principles of using fluorescent analogs to probe nucleotide-receptor interactions are applicable in this context as well. Understanding how extracellular ATP initiates signaling cascades is crucial for fields such as immunology and neuroscience.

Recently, genetically encoded fluorescent ATP sensors have been developed, offering another way to visualize ATP dynamics within living cells with high spatial and temporal resolution. thelifesciencesmagazine.comcornell.edu These sensors, often based on ATP-binding proteins fused to fluorescent proteins, provide complementary information to that obtained with small-molecule probes like this compound. For example, these sensors have been used to track ATP levels within specific subcellular compartments like mitochondria and at individual synapses, revealing distinct patterns of ATP consumption. thelifesciencesmagazine.comcornell.edu This ability to monitor ATP dynamics in real-time within living cells is revolutionizing our understanding of the energetic basis of cellular signaling.

Emerging Research Directions and Future Perspectives in Atp Ans Studies

Development of Next-Generation ATP-Ans Probes with Enhanced Specificity and Photostability

The advancement of this compound probes is crucial for overcoming limitations in current imaging and detection methodologies, particularly regarding signal clarity and long-term observation. Researchers are actively developing advanced fluorescent probes with improved specificity, reduced nonspecific interactions, and enhanced photostability gpcrmd.orgguidetopharmacology.org.

Key strategies for designing these next-generation probes include the incorporation of responsive elements and the engineering of alternative fluorophores with superior photophysical properties gpcrmd.org. For instance, aggregation-induced emission (AIE) probes and near-infrared (NIR) II fluorescent dyes are being explored to mitigate issues such as background autofluorescence and nonspecific binding, which can compromise the accuracy and specificity of fluorescence imaging gpcrmd.org.

Specific examples of ATP fluorescent probes demonstrate these advancements. Rhodamine dyes, known for their high molar extinction coefficient, long emission wavelength, excellent fluorescence quantum yield, and exceptional photostability, are frequently utilized as a basis for such probes ufl.edu. Novel probes have been developed that exhibit outstanding photostability, cell permeability, organelle specificity, and remarkable selectivity for ATP ufl.edu. One such probe (probe 7) demonstrates enhanced "turn-on" emission due to restricted photo-induced electron transfer (PET) upon ATP binding ufl.edu. Another pyridinium-based probe (probe 8) selectively recognizes ATP through hydrogen bonding and electrostatic interactions, proving effective for intracellular ATP imaging ufl.edu. Furthermore, specialized probes like probe 41 have been developed for the selective detection of nuclear ATP, and probe 37 for monitoring mitochondrial ATP concentration, showcasing remarkable sensitivity and selectivity compared to other biological anions ufl.edu. The application of metal-enhanced fluorescence (MEF) has also been shown to improve the quantum yield and photostability of intercalating dyes like PicoGreen in ATP aptasensors wikipedia.org.

Integration of this compound with Advanced Imaging Modalities for in vitro Systems

The integration of this compound with advanced imaging modalities is transforming the ability to visualize and analyze ATP dynamics in in vitro systems with high spatial and temporal resolution. While traditional chemical and physical methods like liquid chromatography and mass spectrometry offer high specificity for ATP detection, they often lack the spatiotemporal resolution or compatibility required for live specimen analysis. Therefore, optical microscopy coupled with molecular probes has emerged as a preferred approach for real-time ATP visualization.

Recent innovations include the development of CMOS-based redox-type label-free ATP image sensors, which enable sensitive in vitro imaging of extracellular ATP with high spatiotemporal resolution. These sensors offer a significant advantage over single-point electrode biosensors by allowing for the spatiotemporal analysis of extracellular ATP distribution, which is crucial for understanding brain function and various nerve diseases.

Genetically encoded ATP imaging reagents, such as luciferases and fluorescent proteins, are also widely employed. Fluorescent protein-based sensors are particularly advantageous due to their ease of genetic manipulation and expression within cells and in vivo. For instance, ATP-dependent conformational changes of KATP channels fused to FRET pairs (e.g., ECFP-EYFP) have been used to visualize ATP level changes in cells. While aptamers can be engineered for ATP detection across a wide range of concentrations, their utility in live-cell imaging is sometimes limited by issues related to cell permeability and degradation. Magnetic resonance spectroscopy techniques can quantify ATP in vivo non-invasively, but their practical applicability for detailed imaging is constrained by long acquisition times and limited instrument availability.

High-Throughput Screening Methodologies Enabled by this compound Analogs

This compound analogs play a pivotal role in the development of high-throughput screening (HTS) methodologies, accelerating the discovery of compounds that modulate ATP-related biological processes. HTS platforms are essential for efficiently screening large compound libraries in drug discovery.

A notable application is the use of fluorescent ATP analogs, such as 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), in competition assays. This method facilitates the high-throughput screening of inhibitors that target ATP-binding sites in proteins, including bacterial histidine kinases. Such assays are instrumental in identifying lead compounds for novel antibiotic development by targeting ATP-binding proteins.

Beyond competitive binding assays, HTS methodologies also leverage ATP consumption or production. For example, the Kinase-Glo Luminescent Kinase Assay, a non-radioisotope, homogeneous ATP quantitative kit, is widely used for determining kinase activity in HTS due to ATP being a universal substrate for kinases. This assay relies on the luminescence-producing oxidation of luciferin (B1168401) by luciferase, a reaction that necessitates ATP, making it an effective measure of kinase activity or even cell viability in high-throughput formats. Furthermore, crystal-based screening methods have been developed, such as those targeting the ATP binding domain of Plasmodium falciparum GRP78, to identify novel nucleoside analogues as potential antimalarial inhibitors through high-throughput ligand soaking and X-ray crystallography. ATPase screening libraries are also designed to boost HTS programs focused on ATPase drug discovery, recognizing the crucial role of ATPases in energy homeostasis and signal transduction.

Exploration of this compound in Systems Biology and Network Regulation

The exploration of this compound within the framework of systems biology and network regulation provides deeper insights into the intricate control mechanisms governing cellular functions. ATP, as the "energy currency" of the cell, is a central node in numerous metabolic and signaling networks wikipedia.org.

Systems biology approaches are increasingly employed to understand how ATP levels and its interactions regulate complex biological networks. For instance, a "domino, problem-oriented Systems Biology approach" has been developed using baker's yeast to study the regulation pertinent to ATP's role as an energy property. This approach recognizes that the energy state of a cell can be inferred from its intracellular ATP concentration and highlights that biological regulation often involves complex networks of many molecules rather than single "key" molecules.

Environmental stressors, such as starvation or hypoxia, significantly impact the metabolome, leading to shifts in ATP and AMP concentrations. In this context, systems biology studies reveal how changes in the AMP:ATP ratio can activate or inhibit key regulatory enzymes like AMP-activated protein kinase (AMPK), which in turn influences various cellular processes and interacts with other signaling pathways such as SIRT1.

In muscle and brain cells, the metabolic compartmentation of adenine (B156593) nucleotides is intricately linked to phosphotransfer networks. These networks connect ATP synthesis and utilization processes, effectively overcoming intracellular diffusion barriers and preventing energy dissipation, thereby playing a vital role in regulating energy fluxes in vivo. Furthermore, systems-biology approaches have been applied to decipher molecular mechanisms in biological systems by analyzing system-level input-output data. For example, a network model was developed to study the regulation of histidine kinase CheA by chemoreceptors, revealing dual regulation mechanisms involving ATP binding and phosphotransfer. The fundamental importance of ATP extends to gene regulatory networks, where ATP concentrations influence cellular decision-making capacity by affecting gene expression, metabolism, and transport. Higher ATP levels are typically associated with increased decision-making capacity and better separation of cell states.

Q & A

How can researchers design experiments to minimize variability in ATP-Ans concentration measurements?

To reduce variability, employ experimental design frameworks like the Box-Behnken Design to optimize critical parameters such as aptamer incubation time, this compound concentration, and reaction conditions. This approach allows systematic exploration of interactions between variables while minimizing experimental runs . Additionally, validate measurements using techniques like SEM to confirm surface modification of biosensors and ensure assay linearity (e.g., luciferase ATP assays within 10 µM ranges) . Replicate experiments under controlled environmental conditions to isolate confounding factors.

What statistical approaches are recommended for reconciling contradictory data in this compound studies across different experimental models?

Use meta-analytic methods to quantify heterogeneity and synthesize data from diverse models. Tools like MetaLab (MATLAB-based) can accommodate variability in experimental designs, such as differences in cell types or stimulation protocols. Apply random-effects models to account for between-study variance and conduct sensitivity analyses to identify influential factors (e.g., reagent purity or measurement techniques) . For qualitative contradictions, perform triangulation by combining electrochemical biosensor data with alternative methods like fluorescence assays .

What are the best practices for selecting and validating aptamers in this compound biosensing applications?

Aptamer validation requires:

- Specificity testing : Cross-check against structurally similar molecules (e.g., GTP or CTP) to rule off-target binding.

- SEM characterization : Confirm aptamer immobilization on sensor surfaces .

- Kinetic optimization : Use Box-Behnken designs to determine ideal aptamer-to-ATP-Ans ratios and incubation times (e.g., 24-hour aptamer incubation for maximal sensitivity) .

- Reproducibility checks : Validate across multiple batches using standardized protocols, as demonstrated in base-caged ATP studies with unpurified crude products .

How can meta-analytic techniques be adapted to synthesize findings from diverse this compound studies with heterogeneous methodologies?

Extend conventional meta-analysis by:

- Categorizing heterogeneity sources : Classify studies by experimental models (e.g., osteoblasts vs. mammalian cells), ATP release triggers (mechanical vs. chemical), or detection methods (electrochemical vs. luminescence).

- Using weighted z-scores : Adjust for methodological rigor, such as sample size or calibration protocols .

- Leveraging case study data : Integrate qualitative insights from ATP program evaluations (e.g., portfolio assessments of technology development) to contextualize quantitative findings .

What methodologies ensure reproducibility when using base-caged this compound compounds in photoactivation studies?

Key steps include:

- Standardizing photoexposure parameters : Use consistent light wavelengths and durations, as in NB-NH2 base-caged ATP studies .

- Validating bioactivity suppression : Pre-screen caged compounds via luciferase assays to confirm minimal leak activity (e.g., <5% baseline luminescence) .

- Documenting synthesis protocols : Detail reaction conditions (e.g., 6-chloropurine riboside triphosphate derivatization) to enable replication .

- Calibrating detection limits : Establish LoD/LoQ thresholds (e.g., 7.43 µM LoD for electrochemical aptasensors) .

How should researchers approach the systematic review of this compound release kinetics under mechanical stimulation?

Follow a rapid review workflow :

- Define inclusion criteria : Focus on studies quantifying this compound release in mechanotransduction contexts (e.g., shear stress in endothelial cells).

- Extract kinetic parameters : Collate data on release rates, peak concentrations, and decay profiles.

- Assess bias : Use tools like ROBIS to evaluate study quality, emphasizing methods for controlling mechanical force uniformity .

- Model heterogeneity : Apply meta-regression to explore how cell type or stimulation duration affects outcomes .

What steps are critical for validating the energy functions of this compound in active thermal protection systems?

Implement a multi-stage validation protocol:

- Experimental replication : Reproduce energy-active element performance in controlled environments (e.g., EB2020 experimental house measurements) .

- Cross-method verification : Compare calorimetry data with computational models of this compound energy transfer .

- Functionality testing : Assess this compound under extreme thermal gradients to identify operational limits .

- Data transparency : Publish raw datasets (e.g., thermal response curves) as supplementary materials to facilitate peer validation .

How can researchers address conflicting results in this compound bioactivity assays across different detection platforms?

- Method harmonization : Use standardized ATP concentration ranges (e.g., 4–10 µM) across assays to enable direct comparisons .

- Inter-laboratory collaboration : Share protocols via platforms like Git repositories (e.g., MetaLab’s open-source code) .

- Error source analysis : Quantify instrument-specific variability (e.g., electrode drift in biosensors vs. plate reader inconsistencies in luminescence assays) .

What advanced techniques enhance sensitivity in this compound detection for low-abundance biological samples?

- Signal amplification : Employ enzymatic cascades (e.g., ATP-dependent luciferase coupled with NADH cycling) .

- Nanomaterial integration : Use graphene oxide or gold nanoparticles to enhance aptamer binding efficiency in biosensors .

- Microfluidics : Implement droplet-based systems to concentrate this compound from diluted samples .

How should longitudinal studies on this compound metabolic roles be structured to ensure data robustness?

- Temporal sampling : Collect data at intervals reflecting this compound turnover rates (e.g., every 30 seconds post-stimulation) .

- Cohort stratification : Group subjects by biological variables (e.g., cell differentiation stage) to isolate this compound dynamics .

- Metadata archiving : Use FAIR principles to document experimental conditions, enabling future re-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products